molecular formula C8H14N4 B12924719 3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole

3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B12924719
M. Wt: 166.22 g/mol
InChI Key: NILTXGUJASZBIN-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidin-3-yl-propan-2-ol: Another azetidine derivative with different functional groups.

    Azetidin-3-yl N-(propan-2-yl)carbamate: A related compound with a carbamate functional group.

Uniqueness

3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-6(2)12-5-10-11-8(12)7-3-9-4-7/h5-7,9H,3-4H2,1-2H3

InChI Key

NILTXGUJASZBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NN=C1C2CNC2

Origin of Product

United States

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